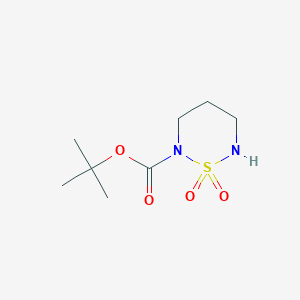

tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide

Overview

Description

tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide is a chemical compound with the molecular formula C8H16N2O4S and a molecular weight of 236.29 g/mol . It is known for its unique structure, which includes a thiadiazinane ring with a tert-butyl ester and a sulfone group. This compound is typically found as a white to yellow solid and is used in various chemical and industrial applications .

Preparation Methods

The synthesis of tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide involves several steps. One common synthetic route includes the reaction of a thiadiazinane derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The tert-butyl ester group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The sulfone group is known to participate in various chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide can be compared with other similar compounds, such as:

tert-Butyl 1,2,6-thiadiazinane-2-carboxylate: Lacks the sulfone group, which may result in different chemical properties and reactivity.

tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1-oxide: Contains only one oxygen atom in the sulfone group, leading to different oxidation states and reactivity.

tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1,1-trioxide: Contains an additional oxygen atom, which may enhance its oxidizing properties.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.

Biological Activity

Tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide is a heterocyclic compound notable for its unique structural features, including a thiadiazinane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Structure and Composition

- Molecular Formula : C₈H₁₆N₂O₄S

- Molar Mass : Approximately 236.29 g/mol

- Structural Features : The compound contains nitrogen, sulfur, oxygen, and carbon atoms arranged in a thiadiazinane ring structure.

Synthesis

Several synthetic routes have been developed for this compound. These methods allow for the production of derivatives tailored for specific biological activities. The synthesis typically involves reactions with various reagents under controlled conditions to ensure high yields and purity levels.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial and fungal strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 μg/mL |

| Escherichia coli | 50 μg/mL |

| Candida albicans | 30 μg/mL |

These findings suggest that the compound could be developed into an effective antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial effects, this compound has demonstrated promising anticancer properties. Studies have shown that it induces apoptosis in several cancer cell lines by activating specific signaling pathways. For example:

- Cell Lines Tested :

- SK-Hep-1 (liver cancer)

- MDA-MB-231 (breast cancer)

- NUGC-3 (gastric cancer)

The compound exhibited IC50 values ranging from 5 to 10 μM across these cell lines, indicating moderate to strong cytotoxic effects against cancer cells .

The biological activity of this compound is believed to stem from its interaction with various enzymes and proteins:

- Aldose Reductase Inhibition : The compound inhibits aldose reductase activity, which is crucial in glucose metabolism and may have implications for diabetic complications.

- Cell Signaling Modulation : It modulates key cell signaling pathways involved in cell proliferation and apoptosis. This modulation is critical in cancer therapy as it can lead to reduced tumor growth and increased cancer cell death .

Study on Antimicrobial Efficacy

A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of this compound against various pathogens. They reported that the compound effectively inhibited bacterial biofilm formation at sub-MIC levels and demonstrated synergy when combined with conventional antibiotics .

Investigation of Anticancer Properties

Another significant study focused on the anticancer properties of this compound. Researchers treated several cancer cell lines with varying concentrations of this compound and observed a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. This study highlighted the potential of this compound as a novel therapeutic agent in oncology .

Properties

IUPAC Name |

tert-butyl 1,1-dioxo-1,2,6-thiadiazinane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4S/c1-8(2,3)14-7(11)10-6-4-5-9-15(10,12)13/h9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEXBPGMKLDBTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCNS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.